4-Imidazolidinone

Vue d'ensemble

Description

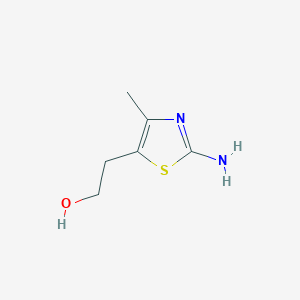

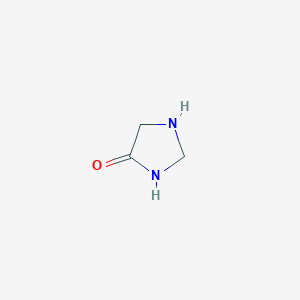

4-Imidazolidinone is a class of 5-membered ring heterocycles structurally related to imidazolidine . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . It is an important structural motif in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of 4-Imidazolidinones can be achieved from various diamides with ethynyl benziodoxolones through double Michael-type addition . This is an unprecedented reaction mode for hypervalent alkynyl iodine compounds . The reaction diastereoselectively gives cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides .Molecular Structure Analysis

The molecular formula of 4-Imidazolidinone is C3H6N2O . It has an average mass of 86.092 Da and a monoisotopic mass of 86.048012 Da .Chemical Reactions Analysis

The 4-Imidazolidinone moiety can undergo various chemical reactions. For instance, it can form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium .Physical And Chemical Properties Analysis

4-Imidazolidinone has a density of 1.1±0.1 g/cm3, a boiling point of 317.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 20.7±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 77.3±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Natural Products

Imidazolidin-4-ones are an important scaffold for a variety of applications, including the total synthesis of natural products . They have been used in the synthesis of a range of imidazol-4-one containing natural products .

Medicinal Chemistry

Imidazolidin-4-ones are utilized in medicinal chemistry . They have been used in the development of new classes of novel proteasome modulators .

Fluorescent Protein Chromophores

Imidazolidin-4-ones have applications in the creation of fluorescent protein chromophores . These are proteins that can absorb light at one wavelength and re-emit it at a longer wavelength, making them useful in a variety of biological research applications.

Agrochemicals

Imidazolidin-4-ones are used in the development of agrochemicals . These are chemicals, such as pesticides and fertilizers, that are used in agriculture to help increase crop yields and protect crops from pests.

Natural Products

Imidazolidin-4-ones are found in natural products . This heterocyclic structural motif is also found naturally occurring in the body .

Drug Discovery

Despite its obvious similarity to the widely encountered lactam pyrrolidinone, its isomer imidazolin-2-one and its oxidation state variants, the hydantoins (imidazolidendiones), imidazolidines, and imidazoles, as well as fused bicyclic ring systems, Imidazolidin-4-one has remained remarkably under-utilized as a motif in drug discovery .

Antipsychotic Agents

Biologically active synthetic imidazolidin-4-ones include spiperone and mosapramine, which are potent dopamine receptor antagonists and clinically important antipsychotic agents .

Organic Catalysts and Prodrugs

Imidazolidin-4-ones have been used as organic catalysts and prodrugs . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug .

Orientations Futures

Propriétés

IUPAC Name |

imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVONPBONFIJAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363599 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazolidin-4-one | |

CAS RN |

1704-79-6 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)